N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17808199
InChI: InChI=1S/C11H24N2/c1-4-10(5-2)8-12-11-6-7-13(3)9-11/h10-12H,4-9H2,1-3H3
SMILES:
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol

N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC17808199

Molecular Formula: C11H24N2

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine -

Specification

Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
IUPAC Name N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C11H24N2/c1-4-10(5-2)8-12-11-6-7-13(3)9-11/h10-12H,4-9H2,1-3H3
Standard InChI Key VDVAZENSSIJDAC-UHFFFAOYSA-N
Canonical SMILES CCC(CC)CNC1CCN(C1)C

Introduction

Chemical Identification and Structural Elucidation

Systematic Nomenclature and Synonyms

The IUPAC name N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine systematically describes the compound’s structure: a pyrrolidine ring (five-membered saturated nitrogen heterocycle) with a methyl group at position 1 and a 2-ethylbutylamine substituent at position 3 . Alternative identifiers include the CAS registry number 1248231-33-5 and catalog codes such as AKOS010722598 and EN300-167890, which facilitate cross-referencing in chemical databases .

Molecular Architecture and Conformational Dynamics

The SMILES notation CCC(CC)CNC1CCN(C1)C encodes the branched alkyl chain (2-ethylbutyl) linked to the pyrrolidine nitrogen . Quantum mechanical calculations predict that the 2-ethylbutyl moiety introduces steric hindrance, potentially stabilizing specific conformations through van der Waals interactions. The InChIKey VDVAZENSSIJDAC-UHFFFAOYSA-N uniquely identifies the compound’s stereoelectronic features, critical for virtual screening and cheminformatics applications .

Physicochemical and Computational Properties

Key Physicochemical Parameters

Table 1: Computed Physicochemical Profile

PropertyValueMethodology
Molecular Weight184.32 g/molPubChem 2.1
XLogP3-AA (Lipophilicity)2.1XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors2Cactvs 3.4.6.11
Rotatable Bond Count5Cactvs 3.4.6.11
Topological Polar Surface24.3 ŲPubChem 2.1

The compound’s moderate lipophilicity suggests balanced solubility in both aqueous and organic phases, ideal for formulation studies. The polar surface area of 24.3 Ų implies limited blood-brain barrier penetration, a property that could be optimized through structural modifications .

Spectroscopic and Chromatographic Signatures

While experimental spectral data are unavailable, predictive algorithms indicate characteristic NMR signals:

  • ¹H NMR: Methyl protons on the pyrrolidine ring (δ ~2.3 ppm), ethylbutyl chain methylenes (δ ~1.2–1.5 ppm), and amine protons (δ ~1.8 ppm, broad).

  • MS/MS: Predominant fragment ions at m/z 98 (pyrrolidine ring) and m/z 86 (ethylbutyl chain cleavage) .

Synthetic Strategies and Reaction Pathways

Hypothetical Synthesis Routes

Although no published synthesis exists, plausible routes include:

  • Reductive Amination: Reacting 1-methylpyrrolidin-3-one with 2-ethylbutylamine under hydrogenation conditions.

  • N-Alkylation: Treating 1-methylpyrrolidin-3-amine with 1-bromo-2-ethylbutane in the presence of K₂CO₃.

Key Challenges: Steric hindrance from the branched ethylbutyl group may reduce reaction yields, necessitating optimized conditions (e.g., phase-transfer catalysis) .

Purification and Quality Control

Post-synthesis purification would likely involve:

  • Flash Chromatography: Using a hexane/ethyl acetate gradient to separate the product from unreacted amines.

  • Distillation: Vacuum distillation (BP ~200–220°C estimated) to isolate the pure amine .

Industrial Applications and Research Utility

Pharmaceutical Intermediate

The compound’s amine functionality makes it a versatile precursor for:

  • Antidepressants: Analogous to vortioxetine, which contains a substituted pyrrolidine.

  • Anticholinergics: Structural parallels to ipratropium bromide derivatives.

Material Science Applications

  • Ionic Liquids: The tertiary amine could form low-melting salts with sulfonic acids for battery electrolytes.

  • Polymer Crosslinkers: Reacting with diisocyanates to form polyurethane networks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator